molecular formula C16H14FN5O2S B2789664 N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 878697-88-2

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2789664
CAS No.: 878697-88-2
M. Wt: 359.38
InChI Key: YKOLBFKPFFZMME-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-fluoroaniline with 3-methoxybenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization with sodium azide to introduce the tetrazole ring. Finally, the sulfanylacetamide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • 4-fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Biological Activity

N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorophenyl group, a methoxyphenyl group, and a tetrazole moiety linked through a sulfanyl acetamide framework. The molecular formula is C16H16FN5OSC_{16}H_{16}FN_5OS, and it has a molecular weight of approximately 353.39 g/mol.

Research indicates that compounds containing tetrazole rings often exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, tetrazoles can act as inhibitors for enzymes involved in critical metabolic pathways. The presence of the sulfanyl group in this compound may enhance its ability to form stable interactions with target proteins.

Inhibition Studies

A study focusing on related compounds highlighted the inhibitory potential of similar structures against Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in diabetes and obesity. For instance, the derivative NM-03 showed an IC50 value of 4.48 µM against PTP1B, suggesting that this compound may possess comparable inhibitory properties .

Anticancer Activity

In vitro studies have indicated that compounds with similar structural features exhibit anticancer properties. For example, derivatives containing methoxyphenyl groups have shown cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The specific mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: PTP1B Inhibition

In a comparative study involving several derivatives of tetrazole-containing acetamides, this compound was evaluated alongside NM-03. The results demonstrated that both compounds effectively inhibited PTP1B activity with promising selectivity over other phosphatases.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for certain derivatives when tested against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents based on the structural framework of this compound.

Data Summary Table

Activity Target IC50 Value Reference
PTP1B InhibitionProtein Tyrosine Phosphatase 1B4.48 µM
Anticancer (Cytotoxicity)Various Cancer Cell LinesVariable
Antimicrobial ActivityStaphylococcus aureusSignificant

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2S/c1-24-14-7-3-6-13(9-14)22-16(19-20-21-22)25-10-15(23)18-12-5-2-4-11(17)8-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLBFKPFFZMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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